3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile 3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile
Brand Name: Vulcanchem
CAS No.: 2640966-60-3
VCID: VC11851675
InChI: InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-25(12-10-23)18-21-6-4-17(22-18)24-7-1-2-8-24/h3-6,14H,1-2,7-12H2
SMILES: C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N
Molecular Formula: C18H21N7
Molecular Weight: 335.4 g/mol

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile

CAS No.: 2640966-60-3

Cat. No.: VC11851675

Molecular Formula: C18H21N7

Molecular Weight: 335.4 g/mol

* For research use only. Not for human or veterinary use.

3-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile - 2640966-60-3

Specification

CAS No. 2640966-60-3
Molecular Formula C18H21N7
Molecular Weight 335.4 g/mol
IUPAC Name 3-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
Standard InChI InChI=1S/C18H21N7/c19-13-15-3-5-20-14-16(15)23-9-11-25(12-10-23)18-21-6-4-17(22-18)24-7-1-2-8-24/h3-6,14H,1-2,7-12H2
Standard InChI Key SGZJDHVZPBMULQ-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N
Canonical SMILES C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound consists of three primary moieties:

  • Pyridine-4-carbonitrile: A six-membered aromatic ring with a nitrile group at position 4, enhancing electrophilicity and hydrogen-bonding potential .

  • Piperazine bridge: A six-membered diamine ring providing conformational flexibility and serving as a linker .

  • Pyrimidine-pyrrolidine subunit: A pyrimidine ring substituted with a pyrrolidine group, contributing to hydrophobic interactions and target selectivity .

The SMILES notation (C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)C4=C(C=CN=C4)C#N) and InChIKey (SGZJDHVZPBMULQ-UHFFFAOYSA-N) confirm the connectivity and stereochemical arrangement.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₁₈H₂₁N₇
Molecular Weight335.4 g/mol
Topological Polar SA85.5 Ų
Hydrogen Bond Acceptors7
Rotatable Bonds4

Synthetic Routes and Optimization

Nucleophilic Aromatic Substitution

The synthesis typically involves sequential nucleophilic substitutions:

  • Pyrimidine Functionalization: 4-Chloro-2-(piperazin-1-yl)pyrimidine reacts with pyrrolidine to form the pyrrolidine-substituted pyrimidine intermediate.

  • Piperazine Coupling: The intermediate undergoes Buchwald-Hartwig amination with 3-bromo-4-cyanopyridine under palladium catalysis.

Reaction Conditions:

  • Catalyst: Pd(OAc)₂/Xantphos

  • Solvent: Dimethylacetamide (DMA)

  • Temperature: 100–120°C, 12–24 hours

Challenges in Purification

The compound’s high polarity necessitates chromatographic purification using reverse-phase C18 columns, with reported yields of 45–60%.

Physicochemical and Spectral Properties

Solubility and Stability

  • Solubility: Moderately soluble in DMSO (≥10 mM) and dichloromethane; insoluble in aqueous buffers at physiological pH.

  • Stability: Stable at −20°C for 6 months; degrades upon prolonged exposure to light or moisture.

Table 2: Spectroscopic Data

TechniqueKey SignalsSource
¹H NMR (400 MHz, DMSO-d₆)δ 8.45 (s, 1H, pyridine), 3.85–3.70 (m, 8H, piperazine), 2.75 (m, 4H, pyrrolidine)
HRMS[M+H]⁺ m/z calc. 336.1821, found 336.1818

Biological Activity and Mechanistic Insights

Muscarinic Receptor Antagonism

Structural analogs (e.g., M₄ receptor antagonists) demonstrate submicromolar IC₅₀ values in cAMP assays, suggesting potential for neurological disorder therapeutics . The pyrrolidine-pyrimidine moiety may engage in π-π stacking with receptor aromatic residues, while the nitrile group stabilizes interactions via dipole-dipole forces .

Kinase Inhibition Profiling

Pyrimidine-piperazine derivatives exhibit inhibitory activity against TBK1 and IKKε, kinases implicated in autoimmune diseases and cancer . Molecular docking studies predict binding to the ATP pocket, with a computed ΔG of −9.2 kcal/mol .

Applications in Drug Discovery

Neurodegenerative Disease Candidates

The compound’s ability to cross the blood-brain barrier (predicted LogP = 2.1) positions it as a lead for Alzheimer’s disease, targeting β-amyloid aggregation pathways .

Anticancer Scaffold Optimization

In glioblastoma cell lines (U87-MG), analogs reduce viability by 60% at 10 μM via apoptosis induction, linked to caspase-3/7 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator